molecular formula C5H4N4O2 B15318528 1-Amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile

1-Amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile

Cat. No.: B15318528
M. Wt: 152.11 g/mol
InChI Key: SQKBXTPQYVGSQA-UHFFFAOYSA-N
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Description

1-Amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile is a heterocyclic compound with significant importance in organic chemistry. This compound is characterized by its pyrimidine ring structure, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3. The presence of amino, oxo, and nitrile functional groups makes it a versatile intermediate in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 6-amino-4-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitriles with 2-bromo-malononitrile in an alcoholic potassium hydroxide solution . This reaction yields the desired compound through a series of nucleophilic substitutions and cyclization steps.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency and minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions: 1-Amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides under basic or acidic conditions.

Major Products: The major products formed from these reactions include various substituted pyrimidines, amines, and oxo derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile has a wide range of applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and as a building block for bioactive molecules.

    Industry: The compound is utilized in the production of dyes, pigments, and agrochemicals.

Mechanism of Action

The mechanism by which 1-Amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile exerts its effects involves interactions with various molecular targets. The amino and oxo groups can form hydrogen bonds with biological macromolecules, influencing their activity. The nitrile group can participate in nucleophilic addition reactions, modifying the structure and function of target molecules. These interactions can affect pathways involved in cell signaling, enzyme activity, and gene expression.

Comparison with Similar Compounds

  • 6-Amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde
  • 7-amino-2,4-dioxo-5-(4-methylphenyl)-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile

Uniqueness: 1-Amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity

Properties

Molecular Formula

C5H4N4O2

Molecular Weight

152.11 g/mol

IUPAC Name

1-amino-2,4-dioxopyrimidine-5-carbonitrile

InChI

InChI=1S/C5H4N4O2/c6-1-3-2-9(7)5(11)8-4(3)10/h2H,7H2,(H,8,10,11)

InChI Key

SQKBXTPQYVGSQA-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=O)NC(=O)N1N)C#N

Origin of Product

United States

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